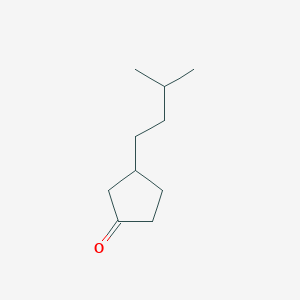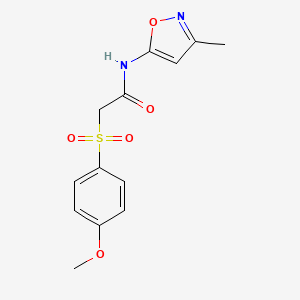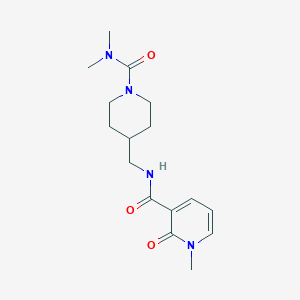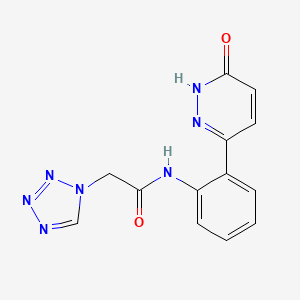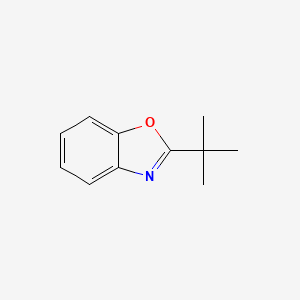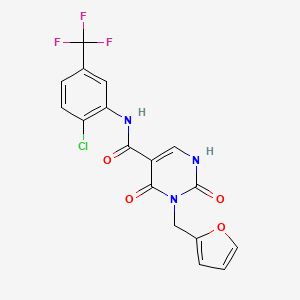
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H11ClF3N3O4 and its molecular weight is 413.74. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
NF-kappaB and AP-1 Gene Expression Inhibition
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been explored for its role in inhibiting NF-kappaB and AP-1 gene expression. Research conducted by Palanki et al. (2000) focused on improving the oral bioavailability of this compound, finding that certain structural changes could enhance its activity while maintaining gastrointestinal permeability (Palanki et al., 2000).
Antiprotozoal Agents
Studies have also shown that derivatives of this chemical compound have significant potential as antiprotozoal agents. Ismail et al. (2004) synthesized and evaluated various derivatives, revealing strong DNA affinities and excellent in vivo activity against trypanosomal models, highlighting their potential in treating protozoal infections (Ismail et al., 2004).
Binding Affinity to DNA Sequences
Laughton et al. (1995) conducted a study on an analogue of this compound, showing that it has a high binding affinity to specific DNA sequences. This research suggests potential applications in targeting certain genetic pathways or structures (Laughton et al., 1995).
Immunosuppressive Properties
The compound and its derivatives have been explored for their immunosuppressive properties. Research by Knecht and Löffler (1998) investigated its effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, which is vital for immune cell functions (Knecht & Löffler, 1998).
Potential Antidepressant Activities
This compound has been investigated for its potential antidepressant activities. Pong et al. (1984) synthesized and evaluated a series of derivatives for their antidepressant properties, indicating a new chemical class of antidepressants (Pong et al., 1984).
Antimicrobial and Antibiofilm Properties
There is also research indicating antimicrobial and antibiofilm properties of this compound's derivatives. Limban et al. (2011) synthesized thiourea derivatives and demonstrated significant effects against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth capabilities (Limban et al., 2011).
PET Imaging Applications
Furthermore, research by Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using an analogue of this compound. This could be used for imaging of reactive microglia and disease-associated neuroinflammation in vivo (Horti et al., 2019).
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O4/c18-12-4-3-9(17(19,20)21)6-13(12)23-14(25)11-7-22-16(27)24(15(11)26)8-10-2-1-5-28-10/h1-7H,8H2,(H,22,27)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYGSVQSLTVEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

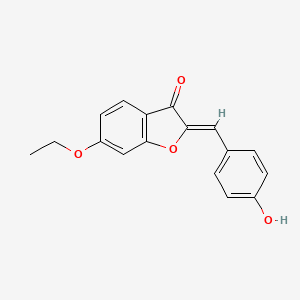

![N-Methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2585602.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea](/img/structure/B2585604.png)
![Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2585605.png)
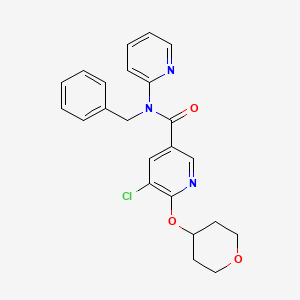
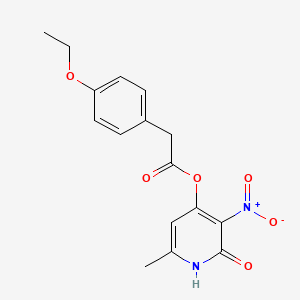
![1-(4-fluorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2585610.png)
